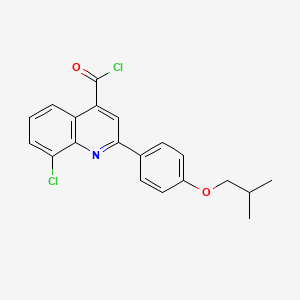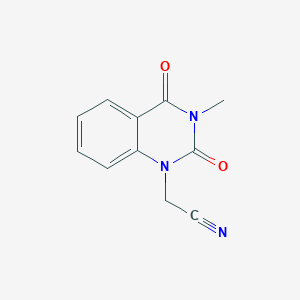
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile
説明
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile, also known as MDQA, is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry. MDQA belongs to the class of quinazoline derivatives and has been shown to exhibit interesting biological activities.
科学的研究の応用
Anticonvulsant Activity Studies
A significant application of derivatives of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile is in anticonvulsant activity studies. Kayal et al. (2019) synthesized a series of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides and evaluated them for anticonvulsant activities. The study revealed a promising compound with improved convulsive syndrome rates in mice without impairing motor coordination, indicating potential for further research in this area (Kayal et al., 2019).
Synthesis via Photochemical Reactions
Wu and Yang (2016) explored the synthesis of quinazolinones via a visible-light-mediated reaction, employing a photochemical process in the absence of external photosensitizers. This method indicates the versatility of such compounds in synthesis methodologies (Wu & Yang, 2016).
Tautomerism and Structure Analysis
Research by Land et al. (2003) focused on the oxidation of (3,4-dihydroxyphenyl)acetonitrile, which gives an isomeric ortho-quinone, highlighting the compound's role in studying tautomerism and structure analysis in organic chemistry (Land et al., 2003).
Antimicrobial and Antifungal Activities
Surikova et al. (2015) synthesized 3-Substituted [3,4-dihydroisoquinolin-1(2H)-ylidene]acetonitriles and evaluated their antimicrobial and antifungal activities. The study noted weak activities against various bacteria and fungi, underscoring the need for further investigation into these biological properties (Surikova et al., 2015).
Multi-Addressable Fluorescent Switch
Ding et al. (2014) synthesized a new photochromic diarylethene with a triazole-bridged methylquinoline group, exhibiting photochromism and fluorescent switching properties. This research demonstrates the potential of (3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile derivatives in developing advanced materials for sensing and switching applications (Ding et al., 2014).
特性
IUPAC Name |
2-(3-methyl-2,4-dioxoquinazolin-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEXJKAOSXCOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



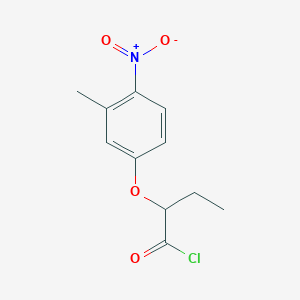
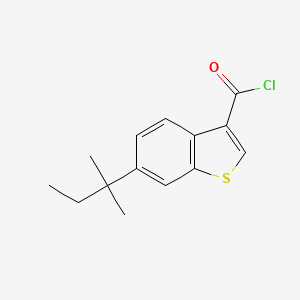
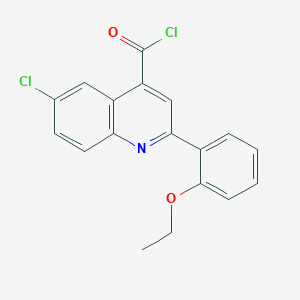
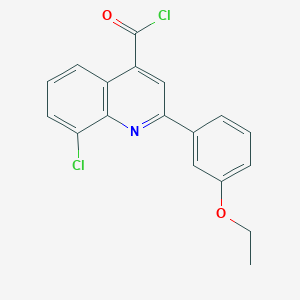
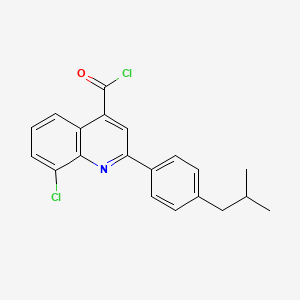
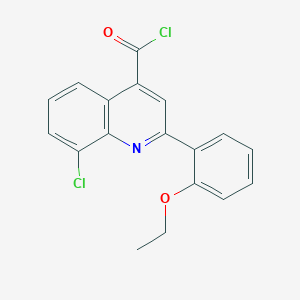
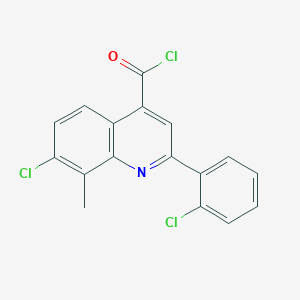
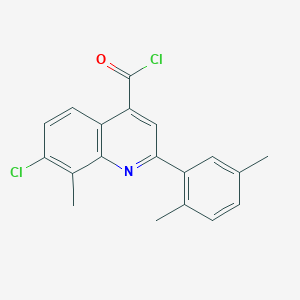
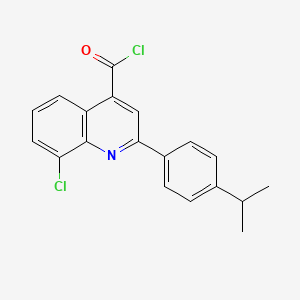
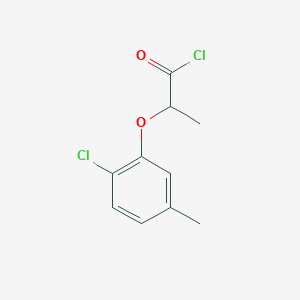
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420683.png)
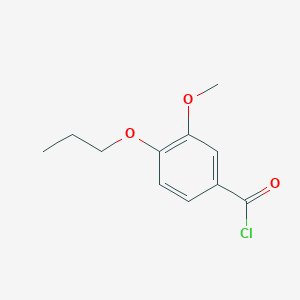
![4-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1420685.png)
